

# Zeylasterone: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: Zeylasterone

Cat. No.: B1252985

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## Introduction

**Zeylasterone**, a pentacyclic triterpenoid belonging to the friedelane family, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from various plant species of the Celastraceae family, notably *Maytenus blepharodes*, this natural compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Zeylasterone**, detailed experimental protocols for its study, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways.

## Physical and Chemical Properties

**Zeylasterone** is a complex organic molecule with the molecular formula  $C_{30}H_{38}O_7$  and a molecular weight of approximately 510.6 g/mol.[1] While detailed crystallographic and complete NMR spectral data in publicly accessible literature are limited, its structure has been elucidated through various spectroscopic techniques. As a triterpenoid, its solubility is generally low in water, but it can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[2]

Table 1: Physical and Chemical Properties of **Zeylasterone**

Property	Value	Reference
Molecular Formula	C <sub>30</sub> H <sub>38</sub> O <sub>7</sub>	--INVALID-LINK--
Molecular Weight	510.6 g/mol	[1]
IUPAC Name	(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,8,8,11a,13b-hexamethyl-1-(prop-1-en-2-yl)-2,3,4,5,6,7,7a,8,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene-1,9-dione	Inferred from structure
Solubility	Soluble in DMSO	[2]
Appearance	Not explicitly reported, likely a crystalline or amorphous solid	Inferred from related compounds
Melting Point	Not explicitly reported	

## Biological Activities and Mechanisms of Action

**Zeylasterone** exhibits a spectrum of biological activities that are of interest for drug development. Its primary reported effects are antibacterial, with additional evidence suggesting anti-inflammatory and anticancer potential.

### Antibacterial Activity

**Zeylasterone** has demonstrated notable activity against Gram-positive bacteria, particularly *Staphylococcus aureus* and *Bacillus subtilis*. [3][4]

Mechanism of Action: The antibacterial action of **Zeylasterone** is primarily attributed to the disruption of the bacterial cell membrane. [3] This leads to a cascade of detrimental effects, including:

- Increased membrane permeability: Causing leakage of essential intracellular components.

- Inhibition of macromolecular synthesis: Affecting the production of DNA, RNA, proteins, and cell wall components.[\[3\]](#)[\[4\]](#)

Table 2: Antibacterial Activity of **Zeylasterone**

Bacterial Strain	Activity	MIC (µg/mL)	Reference
Staphylococcus aureus	Bacteriostatic/Bactericidal	~5-10 (Bacteriostatic)	<a href="#">[3]</a>
Bacillus subtilis	Bacteriostatic	3-20	<a href="#">[4]</a>

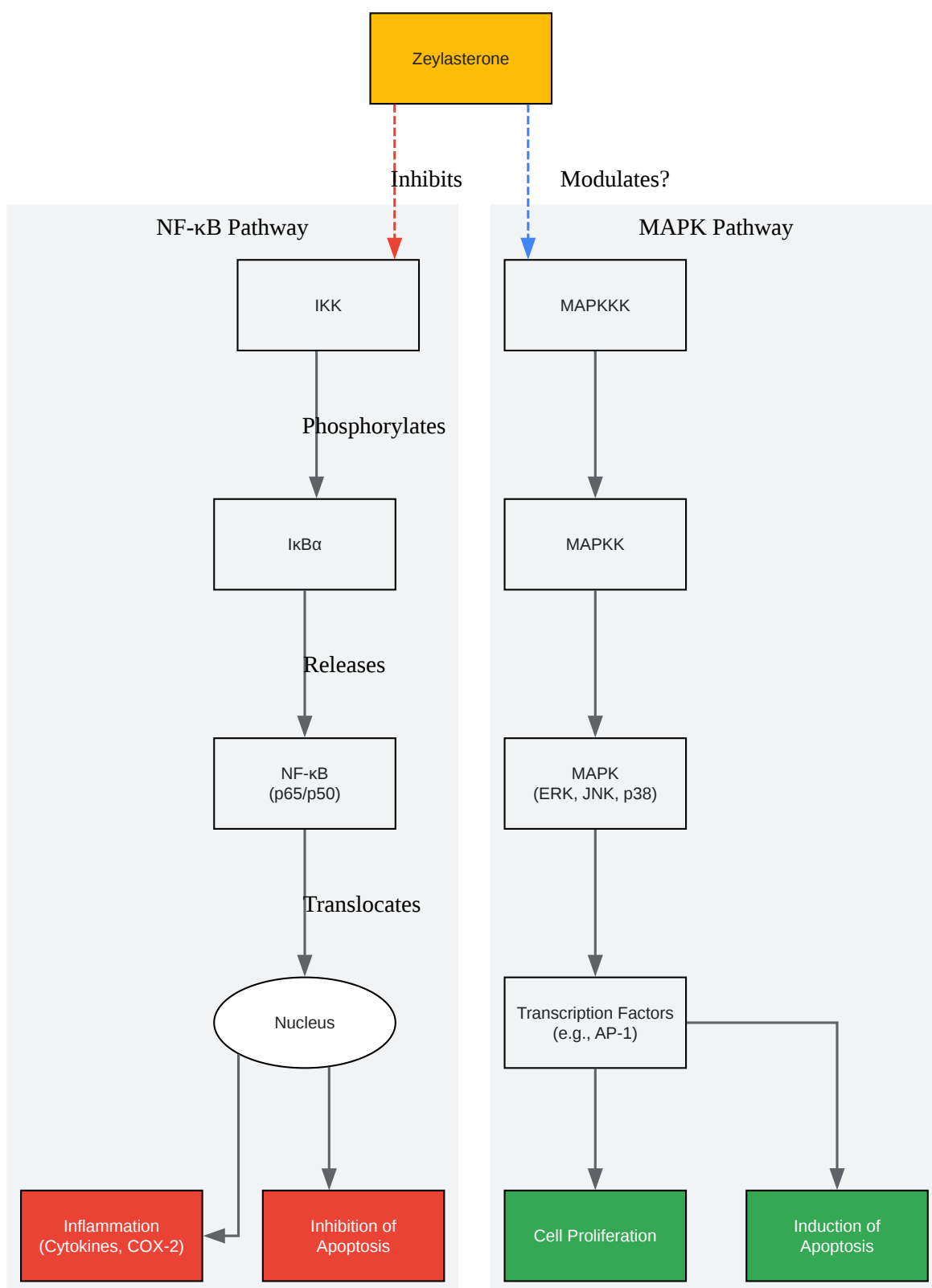
## Anti-inflammatory and Anticancer Potential

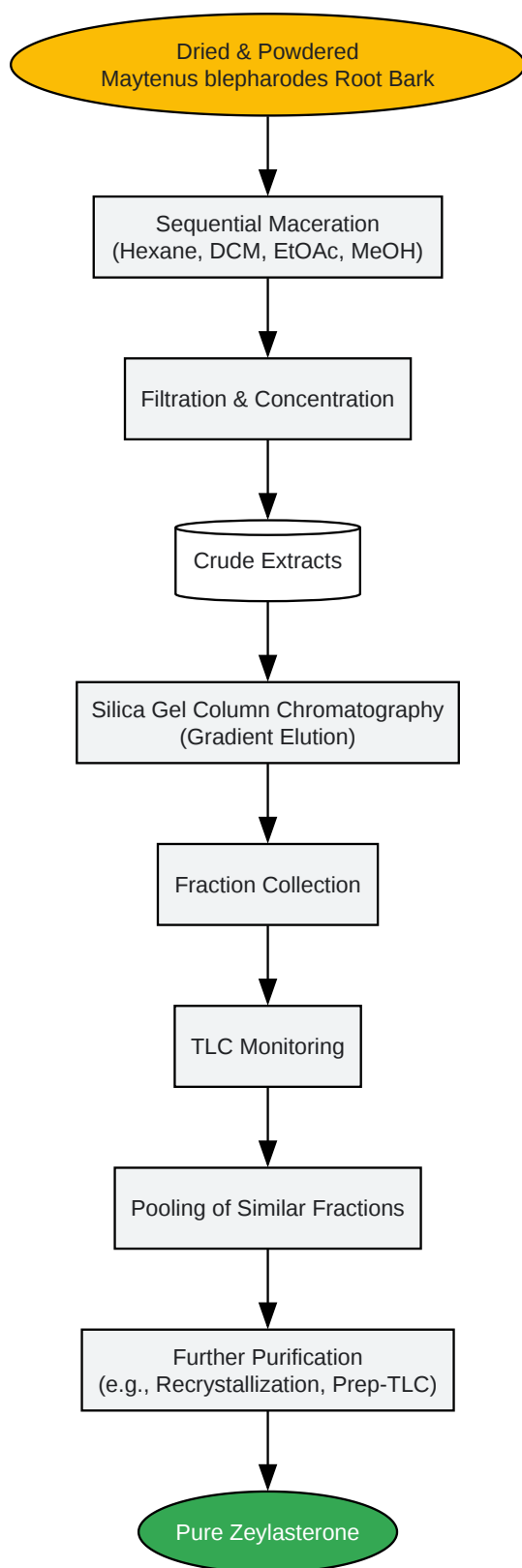
While direct and extensive studies on the anti-inflammatory and anticancer activities of **Zeylasterone** are limited, the broader class of friedelane triterpenoids, to which it belongs, is known to possess these properties. The proposed mechanisms for these effects often involve the modulation of key inflammatory and cell survival signaling pathways.

### Potential Signaling Pathways Involved:

- **NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway:** This pathway is a critical regulator of the inflammatory response and cell survival. Many triterpenoids are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
- **MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway:** The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some triterpenoids have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a hypothetical model of how **Zeylasterone** might exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB and MAPK signaling pathways.





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